3,3-Diphenylpropionyl chloride 3,3-Diphenylpropionyl chloride
Brand Name: Vulcanchem
CAS No.: 37089-77-3
VCID: VC20821512
InChI: InChI=1S/C15H13ClO/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2
SMILES: C1=CC=C(C=C1)C(CC(=O)Cl)C2=CC=CC=C2
Molecular Formula: C15H13ClO
Molecular Weight: 244.71 g/mol

3,3-Diphenylpropionyl chloride

CAS No.: 37089-77-3

Cat. No.: VC20821512

Molecular Formula: C15H13ClO

Molecular Weight: 244.71 g/mol

* For research use only. Not for human or veterinary use.

3,3-Diphenylpropionyl chloride - 37089-77-3

Specification

CAS No. 37089-77-3
Molecular Formula C15H13ClO
Molecular Weight 244.71 g/mol
IUPAC Name 3,3-diphenylpropanoyl chloride
Standard InChI InChI=1S/C15H13ClO/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2
Standard InChI Key UYXDQUAGGZJICS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CC(=O)Cl)C2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)C(CC(=O)Cl)C2=CC=CC=C2

Introduction

Chemical Identity and Structure

3,3-Diphenylpropionyl chloride is an aromatic acyl chloride with two phenyl groups attached to the β-carbon of the propionyl chain. This chemical arrangement distinguishes it from its mono-phenyl analog, 3-phenylpropionyl chloride, which contains only a single phenyl group at the 3-position.

Structural Characteristics

The compound features a carbonyl group with an attached chlorine atom (acyl chloride functionality), connected to an ethylene bridge that links to a carbon bearing two phenyl rings. This geminal diphenyl arrangement creates a distinctive structural motif that influences both the reactivity and applications of the compound.

Synthesis Methodologies

The synthesis of 3,3-diphenylpropionyl chloride involves specific chemical transformations that have been documented in research literature.

Reaction Conditions

The reaction conditions for the synthesis of 3,3-diphenylpropionyl chloride require careful control:

ParameterTypical Conditions
ReagentThionyl chloride (excess)
SolventAnhydrous conditions (often solvent-free or in benzene/toluene)
TemperatureReflux temperature
Duration2-4 hours
WorkupRemoval of excess thionyl chloride under reduced pressure

The resulting acyl chloride is typically used immediately in subsequent reactions due to its susceptibility to hydrolysis.

Chemical Reactivity and Applications

3,3-Diphenylpropionyl chloride exhibits the characteristic high reactivity of acyl chlorides, making it valuable in various synthetic applications.

Nucleophilic Substitution Reactions

The acyl chloride readily undergoes nucleophilic substitution reactions with various nucleophiles:

  • With amines to form amides

  • With alcohols to form esters

  • With organometallic reagents to form ketones

Applications in Medicinal Chemistry

The most significant application of 3,3-diphenylpropionyl chloride lies in its role as a key intermediate in the synthesis of biologically active compounds. Research has demonstrated its utility in developing compounds with analgesic and anti-inflammatory properties .

Bioactive Derivatives and Their Properties

The derivatives of 3,3-diphenylpropionyl chloride have been evaluated for various biological activities, revealing promising therapeutic potential.

Synthesis of Bioactive Derivatives

Research has documented the reaction of 3,3-diphenylpropionyl chloride with various aromatic secondary amines in the presence of potassium carbonate in acetone to produce bioactive compounds .

Analgesic and Anti-inflammatory Activities

Biological evaluation of these derivatives has revealed significant analgesic and anti-inflammatory properties:

CompoundAnalgesic ActivityAnti-inflammatory ActivityComparison to Control
AK-5Highly potentHighly potent2-3 times more active
AK-3Significantly potentSignificantly potent2-3 times more active

The compound designated as AK-5 demonstrated particularly promising results, with analgesic and anti-inflammatory potency comparable to established drugs like Indomethacin and Diclofenac Sodium .

Evaluation Methods

The biological properties of these derivatives were assessed using standard pharmacological models:

  • Analgesic activity: Hot plate and tail flick methods

  • Anti-inflammatory activity: Carrageenan-induced rat paw edema and egg albumin-induced rat hind paw edema methods

Analytical Characterization

The derivatives synthesized from 3,3-diphenylpropionyl chloride have been characterized using various spectroscopic and analytical techniques.

Spectral Data Analysis

The synthesized compounds were characterized by several analytical methods:

  • Infrared (IR) spectroscopy

  • Proton Nuclear Magnetic Resonance (¹H NMR)

  • Mass spectrometry

  • Elemental analysis

These analytical techniques confirm the structural integrity and purity of the compounds, which is essential for establishing structure-activity relationships.

Structure-Activity Relationships

The biological evaluation of 3,3-diphenylpropionyl chloride derivatives has provided insights into structure-activity relationships.

Key Structural Features

The geminal diphenyl arrangement at the 3-position appears to contribute significantly to the biological activity of these compounds. This structural feature creates a specific spatial arrangement that may facilitate optimal interactions with biological targets.

Enhancement of Pharmacological Properties

The incorporation of various aromatic secondary amines onto the 3,3-diphenylpropionyl scaffold leads to compounds with enhanced analgesic and anti-inflammatory properties, suggesting that the nature of the amine component plays a crucial role in determining biological activity .

Comparative Analysis

When comparing the derivatives of 3,3-diphenylpropionyl chloride with established drugs, significant insights emerge regarding their therapeutic potential.

Comparison with Standard Drugs

The most promising derivative, compound AK-5, demonstrated analgesic and anti-inflammatory activity comparable to standard drugs:

CompoundAnalgesic Activity ComparisonAnti-inflammatory Activity Comparison
AK-5Similar to Diclofenac SodiumSimilar to Indomethacin
AK-3Significant but less than AK-5Significant but less than AK-5

These findings highlight the potential of 3,3-diphenylpropionyl chloride derivatives as candidates for further drug development .

Future Research Directions

Based on the promising results obtained from existing studies, several avenues for future research can be identified.

Structural Optimization

Further structural modifications of the 3,3-diphenylpropionyl scaffold could lead to compounds with enhanced potency and improved pharmacokinetic properties.

Mechanism of Action Studies

Understanding the molecular mechanisms underlying the analgesic and anti-inflammatory effects of these compounds would provide valuable insights for rational drug design.

Additional Pharmacological Evaluations

Expanding the scope of pharmacological evaluations to include other potential therapeutic activities could reveal additional applications for 3,3-diphenylpropionyl chloride derivatives.

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